3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride
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Overview
Description
3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a dibenzoazepine core, making it a valuable intermediate in the synthesis of various pharmacologically important derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5H-dibenzo[b,f]azepine, a tricyclic amine with a seven-membered ring.
Chlorination: The dibenzoazepine is chlorinated to introduce a chlorine atom at the 3-position, forming 3-chloro-5H-dibenzo[b,f]azepine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an organic electrophile, participating in various biochemical reactions. It can cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . Additionally, it acts as an organic electrophile in the P4S10/acyloin reaction .
Comparison with Similar Compounds
Similar Compounds
5H-Dibenz[b,f]azepine: A tricyclic amine used as an intermediate in the synthesis of various anticonvulsant drugs.
3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one: A key intermediate used to prepare aminophenol derivatives.
N-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-β-D-glucopyranuronosylamine: A derivative with applications in biochemical research.
Uniqueness
What sets 3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride apart is its unique structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmacologically important compounds .
Properties
CAS No. |
2724726-85-4 |
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Molecular Formula |
C19H22Cl2N2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H21ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-11,14H,5,12-13H2,1-2H3;1H |
InChI Key |
UOVAOYBIXOIRBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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